molecular formula C9H9N3O3S B8794943 2-[(5-NITROBENZOTHIAZOL-2-YL)AMINO]ETHANOL CAS No. 78291-25-5

2-[(5-NITROBENZOTHIAZOL-2-YL)AMINO]ETHANOL

Cat. No.: B8794943
CAS No.: 78291-25-5
M. Wt: 239.25 g/mol
InChI Key: ZIOCRCDLXZNNCB-UHFFFAOYSA-N
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Description

2-[(5-NITROBENZOTHIAZOL-2-YL)AMINO]ETHANOL is a chemical compound that belongs to the class of benzothiazole derivatives. Benzothiazoles are bicyclic heterocycles that have significant biological activity and are used in various fields such as medicinal chemistry, pharmacology, and industrial applications .

Preparation Methods

The synthesis of 2-[(5-NITROBENZOTHIAZOL-2-YL)AMINO]ETHANOL typically involves the reaction of 2-aminobenzothiazole with nitrobenzene derivatives. One common method includes the nitration of 2-aminobenzothiazole followed by the reaction with ethanolamine under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under specific temperature and pressure conditions to ensure high yield and purity .

Chemical Reactions Analysis

2-[(5-NITROBENZOTHIAZOL-2-YL)AMINO]ETHANOL undergoes various chemical reactions, including:

Scientific Research Applications

2-[(5-NITROBENZOTHIAZOL-2-YL)AMINO]ETHANOL has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of other benzothiazole derivatives.

    Biology: Studied for its potential antimicrobial and antiviral properties.

    Medicine: Investigated for its potential use in developing new drugs for treating infections and inflammatory diseases.

    Industry: Used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-[(5-NITROBENZOTHIAZOL-2-YL)AMINO]ETHANOL involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to antimicrobial and antiviral effects. The compound may also inhibit specific enzymes or pathways involved in inflammation and infection .

Comparison with Similar Compounds

2-[(5-NITROBENZOTHIAZOL-2-YL)AMINO]ETHANOL can be compared with other benzothiazole derivatives such as:

Properties

CAS No.

78291-25-5

Molecular Formula

C9H9N3O3S

Molecular Weight

239.25 g/mol

IUPAC Name

2-[(5-nitro-1,3-benzothiazol-2-yl)amino]ethanol

InChI

InChI=1S/C9H9N3O3S/c13-4-3-10-9-11-7-5-6(12(14)15)1-2-8(7)16-9/h1-2,5,13H,3-4H2,(H,10,11)

InChI Key

ZIOCRCDLXZNNCB-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1[N+](=O)[O-])N=C(S2)NCCO

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 28 parts of N-(2-chloro-5-nitrophenyl)N'-(2-hydroxyethyl)thiourea, 14.5 parts of potassium carbonate and 225 parts of N,N-dimethylformamide is stirred and refluxed for one hour. After cooling, 300 parts of water are added. The precipitated product is filtered off, washed with water and dried, yielding 20.5 parts (82%) of 2-[(5-nitro-2-benzothiazolyl)amino]ethanol; mp. 183.4° C.
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